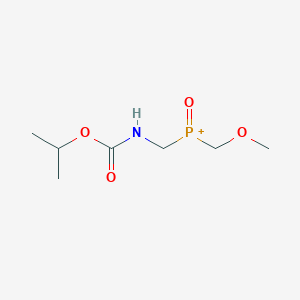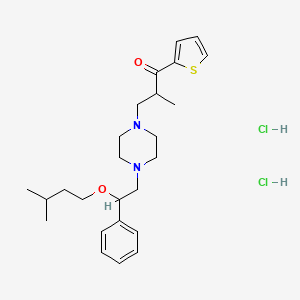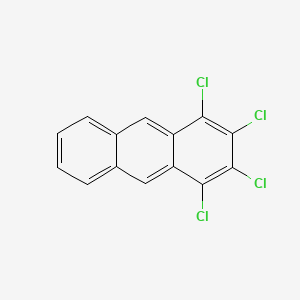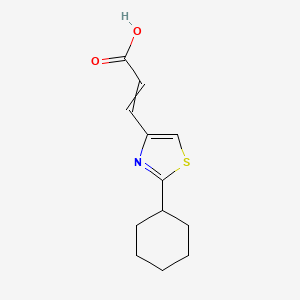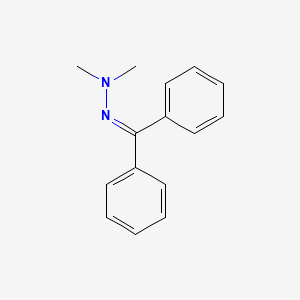
Diphenylmethanone dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethanone dimethylhydrazone is an organic compound with the molecular formula C15H16N2 It is a derivative of diphenylmethanone, where the carbonyl group is replaced by a dimethylhydrazone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylmethanone dimethylhydrazone can be synthesized through the reaction of diphenylmethanone with dimethylhydrazine. The reaction typically involves heating diphenylmethanone with anhydrous dimethylhydrazine in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is heated at reflux for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylmethanone dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: It can be reduced to form diphenylmethane derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce diphenylmethane derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Aplicaciones Científicas De Investigación
Diphenylmethanone dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of diphenylmethanone dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, affecting their activity. It may also interact with cellular membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to diphenylmethanone dimethylhydrazone include:
- Diphenylmethanone hydrazone
- Diphenylmethanone oxime
- Diphenylmethane derivatives
Uniqueness
This compound is unique due to its specific hydrazone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
24398-55-8 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-(benzhydrylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
NPSXAOICUSFQKJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
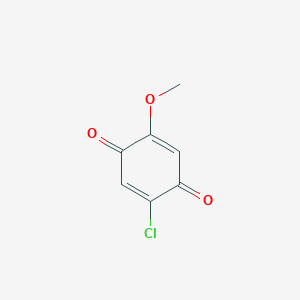
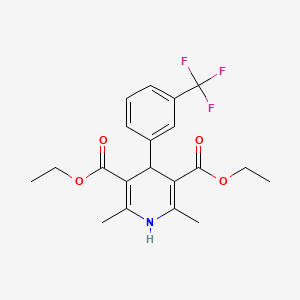
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)

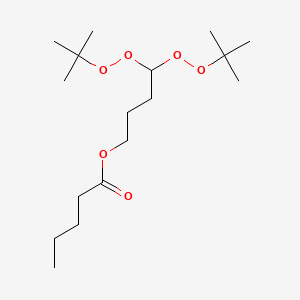
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
